molecular formula C21H18BrN5O3 B2750434 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 941923-60-0

2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide

Katalognummer B2750434
CAS-Nummer: 941923-60-0
Molekulargewicht: 468.311
InChI-Schlüssel: SUADAHILVJDOFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are commonly found in a wide variety of products, including pharmaceuticals, dyes, rubber products, and many more.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure with a triazole ring fused to a pyrazine ring . It also has a 4-bromophenyl group and a 3,4-dimethylphenyl group attached to it.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Activities

Compounds within the same structural family, particularly those incorporating [1,2,4]triazolo and pyrazine derivatives, have been explored for their promising in vitro anticancer and antimicrobial activities . These studies highlight the potential of such compounds to inhibit tubulin polymerization, a critical mechanism for anticancer activity. Additionally, variations in the phenyl moiety of these compounds can significantly affect their biological properties, allowing for tailored antiviral or antitumoral activity based on structural modifications (Jilloju et al., 2021). This suggests that the specific compound could be studied for similar biological activities, given its structural features.

Synthesis and Biological Evaluation

The synthetic strategies for creating complex heterocyclic compounds that contain [1,2,4]triazolo or pyrazine moieties have been extensively explored. These compounds often demonstrate significant antimicrobial and anticancer effects, making them valuable in medicinal chemistry and drug development processes. For instance, Riyadh et al. (2013) described the synthesis of antipyrine-based heterocycles that showed notable anticancer and antimicrobial activities, indicating the potential utility of related compounds in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

Antioxidant Properties

Research on derivatives of pyrazolo and triazolo compounds has also identified antioxidant properties , which are crucial for mitigating oxidative stress-related diseases. Ahmad et al. (2012) synthesized compounds that exhibited moderate to significant radical scavenging activity, suggesting the potential of similar compounds in developing antioxidant therapies (Ahmad et al., 2012).

Anticonvulsant and Analgesic Effects

The structural frameworks of [1,2,4]triazolo and pyrazolo compounds have been linked to anticonvulsant and analgesic effects . Tarikogullari et al. (2010) explored the anticonvulsant activity of alkanamide derivatives, finding that certain structural elements significantly contribute to their efficacy (Tarikogullari et al., 2010). This area of research is indicative of the therapeutic potential in neurological conditions for compounds with similar structures.

Zukünftige Richtungen

The future directions for this compound could involve further studies to determine its potential uses. For example, if it is found to have biological activity, it could be developed into a pharmaceutical drug .

Eigenschaften

IUPAC Name

2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O3/c1-13-3-6-16(11-14(13)2)23-18(28)12-27-21(30)26-10-9-25(20(29)19(26)24-27)17-7-4-15(22)5-8-17/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUADAHILVJDOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.